2,4-Dibromo-1-trityl-1H-imidazole
Overview
Description
2,4-Dibromo-1-trityl-1H-imidazole is a chemical compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions
Mechanism of Action
Target of Action
Imidazoles are known to be key components in functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .
Mode of Action
The synthesis of imidazoles often involves the formation of specific bonds during the reaction . For example, one method involves a nickel-catalyzed addition to a nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
The wide range of applications of imidazoles suggests that they may have diverse effects at the molecular and cellular levels .
Action Environment
It’s worth noting that certain reactions in the synthesis of imidazoles can be conducted under solvent-free conditions .
Biochemical Analysis
Biochemical Properties
2,4-Dibromo-1-trityl-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to altered metabolic pathways and biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in conformational changes that affect the function of the target molecule. For instance, the compound’s interaction with cytochrome P450 enzymes can inhibit their catalytic activity, thereby affecting the metabolism of substrates . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under controlled conditions, but it may degrade when exposed to light or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level triggers significant changes in physiological and biochemical parameters .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can influence its activity and function, affecting the overall cellular response .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules and modulate its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1-trityl-1H-imidazole typically involves the bromination of 1-trityl-1H-imidazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-1-trityl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The imidazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2,4-Dibromo-1-trityl-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of materials with specific properties, such as catalysts or dyes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-1H-imidazole: Lacks the trityl group, which can affect its chemical properties and reactivity.
2,4,5-Tribromo-1H-imidazole:
Uniqueness
2,4-Dibromo-1-trityl-1H-imidazole is unique due to the presence of both bromine atoms and the trityl group. This combination of substituents provides distinct chemical properties, such as increased steric hindrance and potential for specific interactions with molecular targets. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,4-dibromo-1-tritylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Br2N2/c23-20-16-26(21(24)25-20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGYCEHPOQAPKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428403 | |
Record name | 2,4-Dibromo-1-trityl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871269-06-6 | |
Record name | 2,4-Dibromo-1-trityl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dibromo-1-trityl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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